Methyltrioctylammonium bromide

Environmental Remediation Deep Eutectic Solvents Heavy Metal Extraction

Replace liquid or short-chain quaternary ammonium salts with a solid, gravimetrically-friendly alternative. Methyltrioctylammonium bromide (CAS 35675-80-0, C25H54BrN) is a long-chain QAS with a melting point of 37-40°C, enabling accurate dispensing without excess solvent. • **Phase transfer catalysis**: Effective in H₂O₂/H₃PW₁₂O₄₀ epoxidation systems (CDT → ECDD). • **Metal extraction**: Forms hydrophobic deep eutectic solvents (HDES) with palmitic acid, achieving 97.4% single-cycle Cr(VI) recovery. • **Intermediate halide affinity** (I⁻ > Br⁻ > Cl⁻): Optimizes precious metal recovery where chloride is insufficient and iodide is cost-prohibitive. Bulk pricing available.

Molecular Formula C25H54BrN
Molecular Weight 448.6 g/mol
CAS No. 35675-80-0
Cat. No. B009585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltrioctylammonium bromide
CAS35675-80-0
SynonymsTRIOCTYLMETHYLAMMONIUM BROMIDE; METHYLTRIOCTYLAMMONIUM BROMIDE; Methyltrioctylammonium bromide,Trioctylmethylammonium bromide; Methyltrioctylammonium bromide 97%; N-Methyl-N,N-dioctyloctan-1-aMiniuM broMide; [O3MN]Br
Molecular FormulaC25H54BrN
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-]
InChIInChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1
InChIKeyQLPMKRZYJPNIRP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltrioctylammonium Bromide Evidence and Procurement Guide


Methyltrioctylammonium bromide (MTOAB), CAS 35675-80-0, is a quaternary ammonium salt (QAS) with the molecular formula C25H54BrN, characterized by a central nitrogen bonded to a methyl group and three long octyl chains, with bromide as the counterion . This amphiphilic structure renders it highly effective as a phase transfer catalyst, surfactant, and metal extractant [1]. As a solid with a melting point of 37-40 °C , it is soluble in a range of organic solvents . Its primary utility lies in facilitating reactions and separations in biphasic systems, distinguishing it from inorganic salts and shorter-chain QAS analogs [1].

Phase-transfer catalysis and metal extraction in biphasic systems
Solid form may simplify gravimetric dispensing and mixing
Long-chain cation structure differentiates from shorter-chain QAS

Substitution Risks for Methyltrioctylammonium Bromide


The assumption that any quaternary ammonium salt (QAS) can serve as a drop-in replacement for Methyltrioctylammonium bromide is a critical procurement error. Performance in applications from metal extraction to phase transfer catalysis is governed by the interplay of cation lipophilicity (chain length) and anion polarizability [1]. For example, the specific bromide counterion confers distinct ion-pair extraction mechanisms and reaction kinetics compared to the chloride analog (Aliquat 336) [2]. Substituting with a shorter-chain QAS like tetrabutylammonium bromide (TBAB) results in vastly different partition coefficients and catalytic activities due to reduced organic phase affinity [1]. This guide quantifies these specific differences to inform precise scientific selection.

Shorter-chain QAS (e.g., TBAB) may reduce organic-phase affinity and catalytic activity.

Chloride analog (Aliquat 336) may shift ion-pair extraction kinetics and reaction profiles.

Liquid vs solid physical form can alter handling and mixing workflows.

Methyltrioctylammonium Bromide Comparative Evidence


Deep Eutectic Solvent for Cr(VI) Extraction

In the formulation of hydrophobic deep eutectic solvents (HDES) for Cr(VI) removal, a formulation based on methyltrioctylammonium bromide (as Hydrogen Bond Acceptor) with palmitic acid achieved a superior extraction efficiency compared to eleven other HDES formulations tested. The methyltrioctylammonium bromide:palmitic acid HDES (HDES11) extracted 97.4% of Cr(VI) from a 500 mg/L aqueous solution, with an extraction capacity of 48.3 mg/g [1]. In comparison, other HDES formulations using alternative HBAs like tetrabutylammonium chloride or menthol with various fatty acids showed lower efficiencies, with only 3 out of 11 other formulations exceeding 90% extraction [1].

Cr(VI) HDES extraction
Head-to-head
97.4% extraction; 48.3 mg/g; highest among 12 HDES
Reported top extraction rank in tested HDES formulations
Enrichment factor >83 across 8 reuse cycles
Environmental Remediation Deep Eutectic Solvents Heavy Metal Extraction

Phase Transfer Catalysis in Epoxidation

In the epoxidation of 1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD) using H2O2/H3PW12O40, a head-to-head comparison of eight quaternary ammonium salts revealed that methyltrioctylammonium bromide was among the most effective catalysts. The study demonstrated that while methyltrioctylammonium chloride (Aliquat 336) was the top performer, methyltrioctylammonium bromide and (cetyl)pyridinium bromide (CPB) achieved 'relatively good results' for both CDT conversion and selectivity to ECDD [1]. This places its performance above other tested salts like didodecyldimethylammonium bromide and tetrabutylammonium hydrogensulfate in this specific catalytic system [1].

CDT epoxidation catalysis
Head-to-head
Ranked with Aliquat 336 as top performer; reported ‘relatively good’ conversion
Supports PTC selection for epoxidation reactions
Performance context may differ from chloride analog
Phase Transfer Catalysis Epoxidation Green Chemistry

Halide Affinity in Anion Exchange

The extraction efficiency of methyltrioctylammonium-based systems is governed by the relative affinity of the anion for the quaternary ammonium cation. Studies on ion exchange equilibria for methyltrioctylammonium salts establish a clear affinity order: I⁻ > Br⁻ > Cl⁻ > F⁻ [1]. This hierarchy is critical for designing selective extraction processes. For instance, in chloride-rich media, the methyltrioctylammonium cation will preferentially bind anionic metal complexes in the order of iodide > bromide > chloride, meaning the bromide form of the extractant will be more effective than the chloride form for extracting certain anions [1].

Halide affinity order
Class-level
Affinity: I⁻ > Br⁻ > Cl⁻ > F⁻
Class-level affinity hierarchy context for extraction design
Extraction selectivity may vary with medium
Ion Exchange Extraction Chemistry Quaternary Ammonium Salts

Solid Form Handling Advantages

A key practical differentiator for procurement and formulation is the physical state at room temperature. Methyltrioctylammonium bromide is a solid with a melting point of 37-40 °C, typically supplied as a solid or semi-solid (yellow paste) . In contrast, its closest analog, methyltrioctylammonium chloride (Aliquat 336), is a viscous liquid at room temperature . This difference directly impacts weighing accuracy, material handling, and the homogeneity of initial solid mixtures. For solid-phase synthesis or preparation of solid deep eutectic solvent precursors, the solid bromide form offers superior ease of accurate weighing and mixing compared to the highly viscous liquid chloride .

Solid state handling
Data to verify
Solid, mp 37–40 °C; liquid chloride analog
May simplify gravimetric handling in solid-phase workflows
Source review recommended for handling claims
Formulation Science Material Handling Procurement Specification

Methyltrioctylammonium Bromide Applications


Cr(VI) Remediation with Reusable Deep Eutectic Solvents

Design a hydrophobic deep eutectic solvent (HDES) using methyltrioctylammonium bromide and palmitic acid for the extraction of hexavalent chromium from industrial wastewater. This formulation has demonstrated 97.4% single-cycle extraction efficiency at 500 mg/L Cr(VI) and maintains performance over eight reuse cycles with an enrichment factor >83 [1]. The ion-exchange mechanism, confirmed by FTIR and SEM-EDX, involves Br⁻ from the HDES exchanging with HCrO₄⁻ in the aqueous phase, providing a sustainable and effective alternative to conventional solvent extraction [1].

Selective Epoxidation of Cyclododecatriene

Utilize methyltrioctylammonium bromide as a phase transfer catalyst in the H₂O₂/H₃PW₁₂O₄₀ system for the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT). In comparative studies with eight quaternary ammonium salts, it achieved 'relatively good' conversion and selectivity to 1,2-epoxy-5,9-cyclododecadiene (ECDD), placing it among the most effective catalysts tested [1]. Its performance, while slightly below that of the chloride analog Aliquat 336, validates its use in applications where bromide-specific kinetics or anion-exchange properties are desired [1].

Selective Metal Recovery via Ion-Pair Extraction

Leverage the established halide affinity hierarchy (I⁻ > Br⁻ > Cl⁻ > F⁻) for methyltrioctylammonium cations to design selective liquid-liquid extraction protocols [1]. The bromide form offers intermediate extraction strength, making it suitable for scenarios where the chloride form provides insufficient recovery but the iodide form is cost-prohibitive or leads to over-extraction. This is particularly relevant for the recovery of precious metals (e.g., Au, Ag, Pt) or the separation of anionic metal complexes from chloride-rich process streams [1].

Solid-Phase Formulation for Catalysis and Extraction

For applications requiring accurate gravimetric dispensing of a long-chain quaternary ammonium salt, select methyltrioctylammonium bromide (solid, mp 37-40 °C) over its liquid chloride analog (Aliquat 336) [1][2]. The solid nature of the bromide facilitates precise weighing and mixing, reducing solvent use and improving batch-to-batch consistency in the preparation of solid-supported catalysts, deep eutectic solvent precursors, and analytical reference materials [1].

Application
Selection Property
Validation Focus
Cr(VI) remediation via HDES
Reported extraction efficiency and reusability
HDES composition optimization and ion-exchange mechanism validation
CDT epoxidation in PTC system
Catalytic ranking in tested set
Conversion and selectivity evaluation
Metal recovery via liquid-liquid extraction
Halide affinity order (Br⁻ context)
Tunable selectivity in extraction protocols
Solid-phase formulation and dispensing
Solid state at room temperature
Gravimetric accuracy and mixing consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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